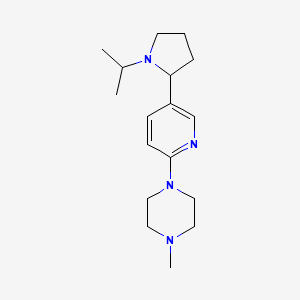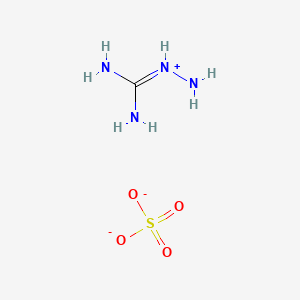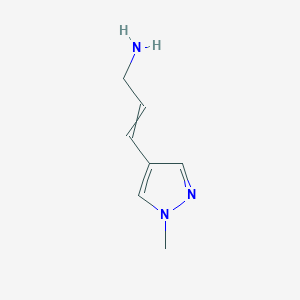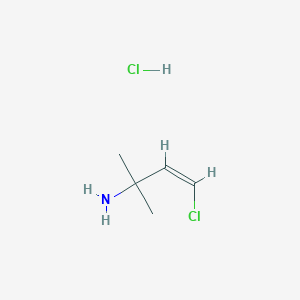
Carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), also known as betaine citrate, is a compound that combines betaine and citric acid. Betaine is a naturally occurring compound found in various plants and animals, while citric acid is a weak organic acid commonly found in citrus fruits. This compound is often used in the pharmaceutical and food industries due to its beneficial properties.
準備方法
Synthetic Routes and Reaction Conditions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) can be synthesized through the reaction of betaine with citric acid. The reaction typically involves mixing equimolar amounts of betaine and citric acid in an aqueous solution, followed by crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of betaine from sugar beet molasses, followed by its reaction with citric acid. The process includes steps such as purification, concentration, and crystallization to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in osmoregulation and methylation processes in living organisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement to support liver function and reduce homocysteine levels.
Industry: Utilized in the food industry as a flavoring agent and in the pharmaceutical industry for its stabilizing properties
作用機序
The mechanism of action of Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves its role as a methyl donor in various biochemical pathways. It participates in the methylation of homocysteine to form methionine, which is crucial for protein synthesis and other metabolic processes. Additionally, it helps in osmoregulation by maintaining cell volume and fluid balance .
類似化合物との比較
Similar Compounds
Choline: A quaternary ammonium compound that also acts as a methyl donor but has different biochemical roles.
Dimethylglycine: Another methyl donor with a simpler structure compared to betaine citrate.
Uniqueness
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is unique due to its combination of betaine and citric acid, which provides both methylation and buffering capabilities. This dual functionality makes it particularly useful in various applications, including as a dietary supplement and in industrial processes .
特性
分子式 |
C11H17NO9-2 |
|---|---|
分子量 |
307.25 g/mol |
IUPAC名 |
carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3/p-2 |
InChIキー |
YKXUOESQDCXGIW-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)







![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)


amino}acetate](/img/structure/B11821685.png)
